Heptamidine (dimethanesulfonate)

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Inhibitor of Calcium-Binding Protein S100B

Heptamidine dimethanesulfonate is a potent inhibitor of the calcium-binding protein S100B . It has a dissociation constant (Kd) of 6.9 μM , indicating a strong binding affinity.

Melanoma Treatment

This compound selectively kills melanoma cells that express S100B . This selectivity could make it a promising candidate for targeted melanoma therapies.

Myotonic Dystrophy Research

Heptamidine dimethanesulfonate is a useful tool for investigating myotonic dystrophy (DM) . It could help researchers understand the disease’s mechanisms and develop potential treatments.

Pentamidine-Related Research

Heptamidine dimethanesulfonate is related to pentamidine , a drug used to treat certain parasitic infections. Studying heptamidine could provide insights into the action and potential side effects of pentamidine.

Cellular Research

In cellular studies, heptamidine has shown cytotoxic effects at concentrations above 17.5 μM . This property could be useful in studying cell death mechanisms.

Splicing Defects Research

Heptamidine has been shown to reverse splicing defects in a mouse model of myotonic dystrophy . This could make it a valuable tool in genetic research.

Mecanismo De Acción

Target of Action

Heptamidine (dimethanesulfonate), also known as SBi4211 dimethanesulfonate, is a potent inhibitor of the calcium-binding protein S100B . This protein plays a crucial role in the regulation of cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

It is known that heptamidine forms a complex with s100b, with two molecules of heptamidine binding per monomer of s100b . This interaction inhibits the function of S100B, leading to changes in the cellular processes regulated by this protein .

Biochemical Pathways

The biochemical pathways affected by Heptamidine are related to the functions of S100B. By inhibiting S100B, Heptamidine can disrupt cellular processes such as proliferation, differentiation, and apoptosis . .

Pharmacokinetics

It is known that pentamidine, a related compound, is metabolized by cytochrome p450 enzymes . It is also known that Paromomycin, another related compound, is excreted by the kidneys unchanged and is eliminated fastest of all antileishmanial drugs . These properties may provide some insight into the ADME properties of Heptamidine, but specific studies on Heptamidine are needed to confirm this.

Result of Action

The inhibition of S100B by Heptamidine leads to the selective killing of melanoma cells that express S100B . This suggests that Heptamidine could be a useful tool for the treatment of melanoma. Additionally, Heptamidine has been shown to be a useful tool for the investigation of Myotonic dystrophy (DM) .

Action Environment

The action of Heptamidine can be influenced by various environmental factors. For example, the presence of S100B in the cellular environment is a key factor determining the efficacy of Heptamidine . .

Safety and Hazards

Propiedades

IUPAC Name |

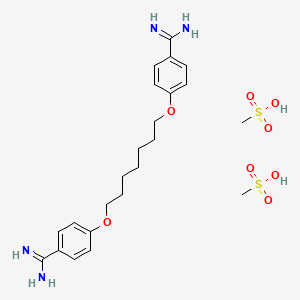

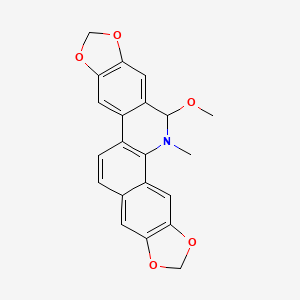

4-[7-(4-carbamimidoylphenoxy)heptoxy]benzenecarboximidamide;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2.2CH4O3S/c22-20(23)16-6-10-18(11-7-16)26-14-4-2-1-3-5-15-27-19-12-8-17(9-13-19)21(24)25;2*1-5(2,3)4/h6-13H,1-5,14-15H2,(H3,22,23)(H3,24,25);2*1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPVVWMWVOBCIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=N)N)OCCCCCCCOC2=CC=C(C=C2)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N4O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptamidine (dimethanesulfonate) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R)-6-[(3S,10S,13R,14R,17R)-3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B3028036.png)

![(S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B3028038.png)

![(1R,3S,4S)-tert-Butyl 3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)-1H-imidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B3028039.png)

![tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B3028051.png)

![(3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride](/img/structure/B3028052.png)

![2-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B3028053.png)

![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3028056.png)

![2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B3028058.png)

![1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B3028059.png)